1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate

Description

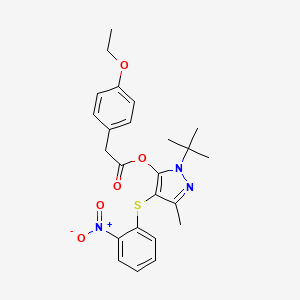

This compound features a pyrazole core substituted with a tert-butyl group (position 1), a methyl group (position 3), and a 2-nitrophenylthio moiety (position 4). The ester group at position 5 is derived from 2-(4-ethoxyphenyl)acetic acid, contributing to its lipophilic and steric profile.

Properties

IUPAC Name |

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-6-31-18-13-11-17(12-14-18)15-21(28)32-23-22(16(2)25-26(23)24(3,4)5)33-20-10-8-7-9-19(20)27(29)30/h7-14H,6,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDMLZCDUKHNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A pyrazole ring

- A tert-butyl group

- A nitrophenyl thio substituent

- An ethoxyphenyl acetate moiety

This unique arrangement may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. One study reported that related pyrazole compounds demonstrated IC50 values lower than standard anticancer drugs like doxorubicin against various cancer cell lines, including HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative 1 | HepG2 | <10 | |

| Pyrazole Derivative 2 | A431 | <15 | |

| Doxorubicin | HepG2 | 10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit activity against methicillin-sensitive Staphylococcus aureus (MSSA). The mechanism involves the inhibition of bacterial growth through interference with cellular processes, potentially targeting specific enzymes or pathways within the bacteria .

The biological activity of This compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, promoting cell death.

- Targeting Specific Proteins : The interaction with specific proteins involved in cancer progression and survival pathways has been documented.

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including This compound , which were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer activity, highlighting the importance of structure–activity relationships (SAR) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Thioether Group: The 2-nitrophenylthio group in the target compound contrasts with pentafluorophenylthio in ZINC2718657.

- Ester Modifications: Replacing 4-ethoxyphenyl with 3-methylphenyl (ZINC2718570) reduces polarity (logP increase ~0.5–1.0 units), favoring membrane permeability.

Physicochemical Properties

While explicit data are absent, inferences can be made:

- Molecular Weight : The target compound (MW ~485.5 g/mol) is heavier than ZINC2718570 (MW ~453.5 g/mol) due to the ethoxyphenyl group.

- logP : Estimated logP values (calculated via fragment-based methods):

- Target compound: ~4.2 (ethoxyphenyl increases hydrophobicity).

- ZINC2718570: ~4.5 (methylphenyl enhances lipophilicity).

- ZINC2718659: ~3.8 (methoxyacetate reduces logP).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.